molecular formula C7H4BrN3O B13660799 6-Bromo-5-cyanopicolinamide

6-Bromo-5-cyanopicolinamide

Cat. No.: B13660799
M. Wt: 226.03 g/mol
InChI Key: CXMABJUBKLNDSO-UHFFFAOYSA-N
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Description

6-Bromo-5-cyanopicolinamide is an organic compound with the molecular formula C7H4BrN3O It is a derivative of picolinamide, featuring a bromine atom at the 6th position and a cyano group at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-cyanopicolinamide typically involves the bromination of 5-cyanopicolinamide. One common method includes the reaction of 5-cyanopicolinamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6th position.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can be more cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-cyanopicolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Reactions: Products include various substituted picolinamides.

    Reduction Reactions: Products include 6-bromo-5-aminopicolinamide.

    Oxidation Reactions: Products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

6-Bromo-5-cyanopicolinamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

6-bromo-5-cyanopyridine-2-carboxamide

InChI

InChI=1S/C7H4BrN3O/c8-6-4(3-9)1-2-5(11-6)7(10)12/h1-2H,(H2,10,12)

InChI Key

CXMABJUBKLNDSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C#N)Br)C(=O)N

Origin of Product

United States

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